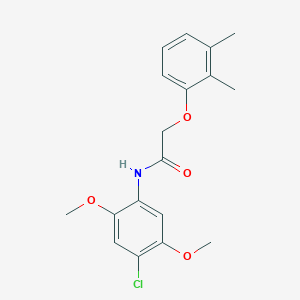

![molecular formula C15H13ClN2O2 B5557784 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)

1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, where a primary aromatic amine reacts with carboxylic acid derivatives under specific conditions. For example, the synthesis of similar compounds has been demonstrated through the condensation of ortho-phenylenediamines with ethyl 4-chloro-3-oxobutanoate, providing a novel and straightforward approach to substituted 1H-benzimidazoles (Dayakar et al., 2015). Such methods could potentially be adapted for the synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one, utilizing appropriate starting materials and conditions to introduce the chlorophenoxyethyl group.

Molecular Structure Analysis

Benzimidazole derivatives often exhibit planar structures due to the aromatic nature of the benzimidazole core. For instance, the molecular structure of related compounds, such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, has been studied, revealing that the benzimidazole ring system is planar, which is a common feature among such molecules (Kaynak et al., 2008). This planarity plays a crucial role in the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Benzimidazole derivatives are known to participate in various chemical reactions, including alkylation, acylation, and coupling reactions. Their reactivity can be influenced by substituents on the benzimidazole ring. For example, the alkylation of benzimidazoles has been explored, showing that the introduction of substituents can affect the yield of substitution reactions (Zorina et al., 1988). Such reactions could be relevant for further functionalization of 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one.

Applications De Recherche Scientifique

H1-antihistaminic Agents

The synthesis and testing of a series of 2-(4-substituted-1-piperazinyl)benzimidazoles for H1-antihistaminic activity have been explored. It was found that the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus significantly enhances antihistaminic activity, especially in vivo. This highlights the potential of such compounds in developing more potent antihistaminic agents (Iemura et al., 1986).

Antiviral Compounds

Research on 1-(hydroxyalkyl)-1H-benzimidazoles has revealed their effectiveness against herpes simplex virus and poliovirus, indicating the utility of such compounds in antiviral therapy. This underscores the importance of benzimidazole derivatives in the search for new antiviral agents (Garuti et al., 1982).

Polymer Synthesis

The role of benzimidazole derivatives in polymer science is demonstrated through the synthesis and characterization of novel aromatic polyimides. These polymers exhibit enhanced solubility in organic solvents and high thermal stability, making them suitable for high-performance applications in materials science (Butt et al., 2005).

Catalysis

In the field of catalysis, benzimidazole derivatives have been identified as efficient ligands for copper-catalyzed N-arylation of imidazoles and benzimidazoles. This advancement offers a more environmentally friendly and versatile approach to the synthesis of heteroaromatic compounds, which are crucial in pharmaceuticals and agrochemicals (Altman et al., 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Some benzimidazole derivatives are known to be toxic, while others are used as drugs . Without specific toxicity data for this compound, it’s important to handle it with caution.

Propriétés

IUPAC Name |

3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-11-5-7-12(8-6-11)20-10-9-18-14-4-2-1-3-13(14)17-15(18)19/h1-8H,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPWCWWBXXNIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCOC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)

![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)

![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)

![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)

![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)

![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)

![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)

![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)